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Compound of Interest

Compound Name: BAY1143572

Cat. No.: B1191584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of

BAY1143572 (Atuveciclib), a potent and highly selective PTEFb/CDK9 inhibitor, specifically in

rat models. The protocols and data presented are compiled from preclinical studies and are

intended to guide researchers in designing and executing their own in vivo experiments.

Introduction
BAY1143572, also known as Atuveciclib, is a clinical-stage anti-cancer agent that functions by

selectively inhibiting the Positive Transcription Elongation Factor b (PTEFb), a complex

composed of cyclin-dependent kinase 9 (CDK9) and a cyclin partner.[1] This inhibition prevents

the phosphorylation of the RNA polymerase II C-terminal domain, thereby blocking

transcriptional elongation of genes crucial for tumor cell proliferation and survival.[1] Preclinical

studies in various animal models, including rats, have demonstrated the oral bioavailability and

anti-tumor efficacy of BAY1143572.[2][3][4]

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacokinetics and

efficacy of BAY1143572 following oral administration in rats.

Table 1: Pharmacokinetic Parameters of BAY1143572 in Rats
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Parameter Value Unit Reference

Administration Route Oral (Intragastric) - [5]

Dose Range 0.6 - 1.0 mg/kg [5]

Oral Bioavailability 54 % [6]

Blood Clearance

(CLb)
1.1 L/h/kg [6][7]

Volume of Distribution

(Vss)
1.0 L/kg [6]

Blood/Plasma Ratio ~1 - [6]

Table 2: In Vivo Efficacy of Oral BAY1143572 in a Rat Xenograft Model

Animal Model
Dosage and
Schedule

Outcome Reference

MV4-11 Human Acute

Myeloid Leukemia

(AML) Xenograft in

Nude Rats

12 mg/kg, once daily

for 14 days

Almost complete

tumor remission with

delayed regrowth after

treatment cessation.

Signaling Pathway
BAY1143572 targets the PTEFb/CDK9 complex, a critical regulator of transcriptional

elongation. The diagram below illustrates the mechanism of action.
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Caption: Mechanism of action of BAY1143572.

Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies of

BAY1143572 in rats.

Preparation of Oral Formulation
Objective: To prepare a solution of BAY1143572 suitable for oral gavage in rats.

Materials:

BAY1143572 (Atuveciclib) powder

Polyethylene glycol 400 (PEG 400)

Sterile, amber-colored vials

Vortex mixer

Analytical balance
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Pipettes and sterile tips

Protocol:

Determine the required concentration: Based on the desired dose (e.g., 12 mg/kg) and the

average weight of the rats, calculate the required concentration of the dosing solution.

Assume a standard dosing volume for rats (e.g., 5 mL/kg or 10 mL/kg).

Example Calculation for a 12 mg/kg dose and 5 mL/kg dosing volume:

Concentration = 12 mg/kg / 5 mL/kg = 2.4 mg/mL

Weigh the compound: Accurately weigh the required amount of BAY1143572 powder using

an analytical balance.

Dissolve in PEG 400: Transfer the weighed BAY1143572 powder to a sterile vial. Add the

calculated volume of PEG 400.

Ensure complete dissolution: Vortex the mixture thoroughly until the BAY1143572 is

completely dissolved, resulting in a clear solution. Gentle warming may be used if necessary,

but stability at elevated temperatures should be considered.

Storage: Store the prepared solution in a tightly sealed, amber-colored vial to protect it from

light. Prepare fresh solutions regularly, as the long-term stability in this formulation may not

be characterized.

Oral Administration via Gavage
Objective: To administer the prepared BAY1143572 solution to rats orally.

Materials:

Prepared BAY1143572 dosing solution

Appropriately sized rats (e.g., Sprague-Dawley, Wistar)

Animal scale
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Sterile oral gavage needles (stainless steel, ball-tipped)

Syringes (1 mL or 3 mL)

Protocol:

Animal Handling: Handle the rats gently and allow them to acclimate to the procedure to

minimize stress.

Weigh the animal: Accurately weigh each rat immediately before dosing to calculate the

precise volume of the solution to be administered.

Calculate the dose volume:

Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)

Prepare the syringe: Draw the calculated volume of the BAY1143572 solution into a syringe

fitted with a gavage needle.

Administration: a. Securely hold the rat in an upright position. b. Gently insert the gavage

needle into the mouth, passing it over the tongue and down the esophagus. The ball tip

should help prevent accidental entry into the trachea. c. Slowly dispense the solution into the

stomach. d. Carefully withdraw the gavage needle.

Monitoring: Observe the animal for a short period after dosing for any signs of distress, such

as choking or labored breathing.

Dosing Schedule: For efficacy studies, daily oral administration is a reported regimen.[8] For

pharmacokinetic studies, a single oral dose is administered.[5]

Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines a typical workflow for conducting a pharmacokinetic study of

orally administered BAY1143572 in rats.
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Caption: Workflow for a rat pharmacokinetic study.
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Conclusion
The information provided in these application notes and protocols offers a solid foundation for

conducting in vivo studies with BAY1143572 in rats. The compound's oral bioavailability and

demonstrated efficacy in rat models make it a promising candidate for further preclinical

investigation. Adherence to detailed and consistent protocols is crucial for obtaining

reproducible and reliable data. Researchers should always consult their institution's animal

care and use committee guidelines before commencing any animal experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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